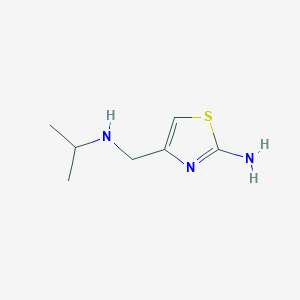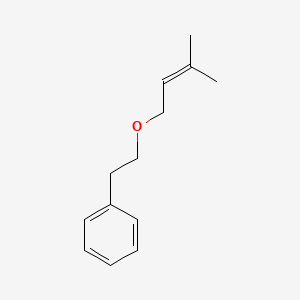
(2-((3-Methyl-2-butenyl)oxy)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-butenyl 2-phenylethyl ether: is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is characterized by the presence of a phenylethyl ether group attached to a 3-methyl-2-butenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-butenyl 2-phenylethyl ether typically involves the reaction of 3-methyl-2-buten-1-ol with 2-phenylethanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 3-methyl-2-buten-1-ol reacts with the hydroxyl group of 2-phenylethanol to form the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-2-butenyl 2-phenylethyl ether can undergo oxidation reactions, where the ether linkage or the alkene moiety may be oxidized to form various oxidation products.
Reduction: Reduction reactions can target the alkene moiety, converting it into a saturated alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene moiety.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: The major product is the corresponding saturated ether.
Substitution: Substituted phenylethyl ethers with various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: 3-Methyl-2-butenyl 2-phenylethyl ether is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of ethers in biological systems.
Industry: In the industrial sector, 3-methyl-2-butenyl 2-phenylethyl ether can be used as a solvent or as an intermediate in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 3-methyl-2-butenyl 2-phenylethyl ether involves its interaction with various molecular targets. The ether linkage and the phenyl ring can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s behavior in biological systems, including its solubility, stability, and reactivity .
Comparison with Similar Compounds
- 3-Methyl-2-butenyl phenyl ether
- 2-Phenylethyl ether
- 3-Methyl-2-buten-1-ol
Comparison: 3-Methyl-2-butenyl 2-phenylethyl ether is unique due to the presence of both a phenylethyl ether group and a 3-methyl-2-butenyl moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to similar compounds that lack either the phenylethyl or the 3-methyl-2-butenyl group .
Properties
CAS No. |
50638-95-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(3-methylbut-2-enoxy)ethylbenzene |
InChI |
InChI=1S/C13H18O/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-8H,9-11H2,1-2H3 |
InChI Key |
WNXBRCWBIGPREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCCC1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




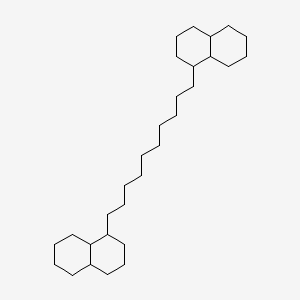
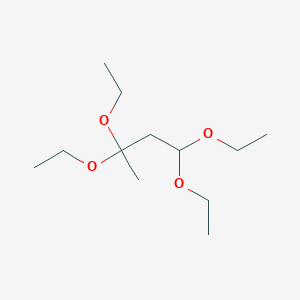
![2H-[1,3]thiazolo[5,4-g][1,4]benzothiazine](/img/structure/B13951914.png)
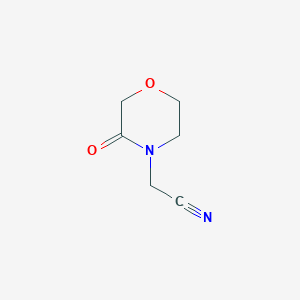
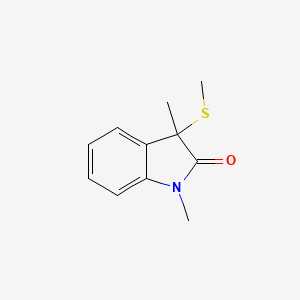
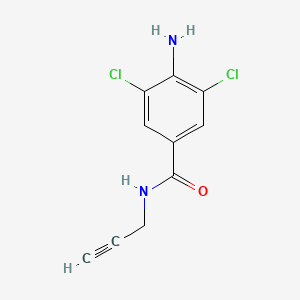

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)
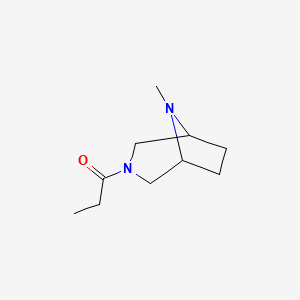
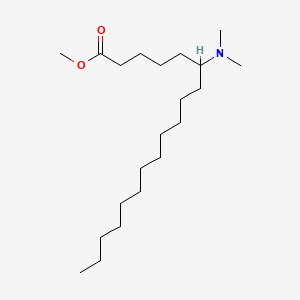
![1,1,5,9-Tetramethylspiro[5.5]undecane](/img/structure/B13951968.png)
